molecular formula C4H6Br2F2 B1301193 1,3-Dibromo-1,1-difluorobutane CAS No. 406-42-8

1,3-Dibromo-1,1-difluorobutane

Cat. No.: B1301193
CAS No.: 406-42-8
M. Wt: 251.9 g/mol
InChI Key: DYWJVIZPXZXUML-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-difluorobutane is an organofluorine compound with the molecular formula C₄H₆Br₂F₂ It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-1,1-difluorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and fluorination of butane using bromine (Br₂) and fluorine (F₂) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms to the butane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-1,1-difluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.

    Addition: Hydrogen halides (HCl, HBr) are used under acidic conditions.

Major Products

    Substitution: Products include alcohols or amines.

    Elimination: Alkenes are formed.

    Addition: The addition of hydrogen halides results in the formation of haloalkanes.

Scientific Research Applications

1,3-Dibromo-1,1-difluorobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-1,1-difluorobutane involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-1,1,1-trifluorobutane: Similar structure but with an additional fluorine atom.

    1,3-Dichloro-1,1-difluorobutane: Chlorine atoms replace bromine atoms.

    1,3-Dibromo-1,1-dichlorobutane: Combination of bromine and chlorine atoms.

Uniqueness

1,3-Dibromo-1,1-difluorobutane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated butanes. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-1,1-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWJVIZPXZXUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371579
Record name 1,3-dibromo-1,1-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-42-8
Record name 1,3-dibromo-1,1-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406-42-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,3-Dibromo-1,1-difluorobutane undergoes double dehydrobromination when reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) []. This reaction results in the formation of difluorodienes, specifically 4-aryl-1,1-difluoro-1,3-butadienes when the starting material is a 4-aryl-1,3-dibromo-1,1-difluorobutane [].

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